methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate
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Overview
Description
3-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxo-butyric acid methyl ester is a complex organic compound with a unique structure that includes a pyrrole ring and a dioxo-butyric acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxo-butyric acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with a suitable dioxo-butyric acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxo-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxo-butyric acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxo-butyric acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(1H-pyrrol-2-yl)-2,4-dioxo-butyric acid methyl ester
- 4-(1-Methyl-1H-pyrrol-2-yl)-2,4-dioxo-butyric acid methyl ester
Uniqueness
3-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxo-butyric acid methyl ester is unique due to the presence of both a methyl group on the pyrrole ring and a dioxo-butyric acid ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO4 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 3-methyl-4-(1-methylpyrrol-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H13NO4/c1-7(10(14)11(15)16-3)9(13)8-5-4-6-12(8)2/h4-7H,1-3H3 |
InChI Key |
ARRNKXRJGPCRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CN1C)C(=O)C(=O)OC |
Origin of Product |
United States |
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